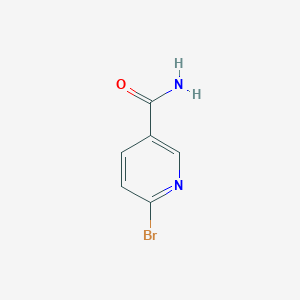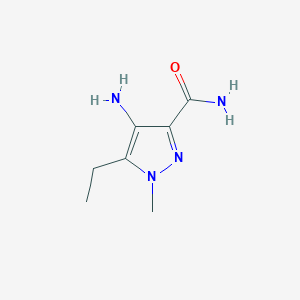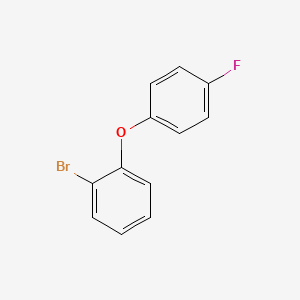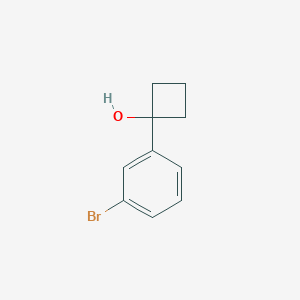
1-(3-Bromophenyl)cyclobutanol
Overview
Description
1-(3-Bromophenyl)cyclobutanol is an organic compound with the molecular formula C10H11BrO It is characterized by a cyclobutanol ring substituted with a bromophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)cyclobutanol can be synthesized through several methods. One common approach involves the cyclization of 3-bromophenyl-substituted precursors under specific conditions. For instance, the reaction of 3-bromophenylmagnesium bromide with cyclobutanone, followed by hydrolysis, can yield this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the bromine with an azide group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Sodium azide in dimethylformamide or acetone.
Major Products:
Oxidation: 1-(3-Bromophenyl)cyclobutanone.
Reduction: 1-Phenylcyclobutanol.
Substitution: 1-(3-Azidophenyl)cyclobutanol.
Scientific Research Applications
1-(3-Bromophenyl)cyclobutanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research has shown potential benefits in the treatment of neurological disorders such as anxiety and depression. It is being investigated for its role in drug development and clinical trials.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)cyclobutanol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutanol moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to cross the blood-brain barrier makes it particularly useful in neurological research.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)cyclobutanol
- 1-(2-Bromophenyl)cyclobutanol
- 1-(3-Chlorophenyl)cyclobutanol
Comparison: 1-(3-Bromophenyl)cyclobutanol is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to 1-(4-Bromophenyl)cyclobutanol, the meta-substituted compound exhibits different steric and electronic properties, leading to distinct chemical behavior and biological activity. The presence of the bromine atom also enhances the compound’s ability to participate in halogen bonding, which can be advantageous in drug design and material science.
Properties
IUPAC Name |
1-(3-bromophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDSPZIVLQFVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
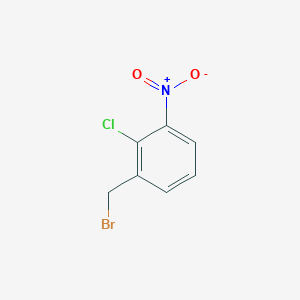
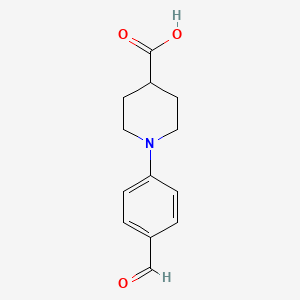
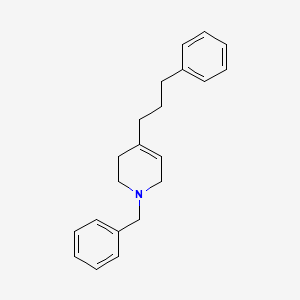
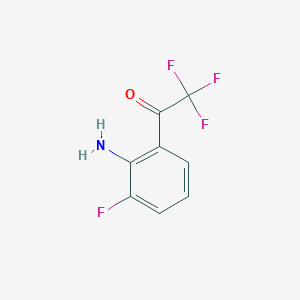

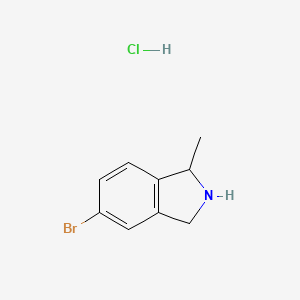
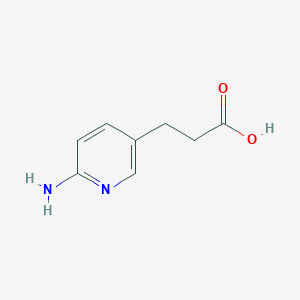
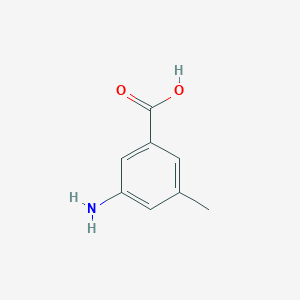
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)
